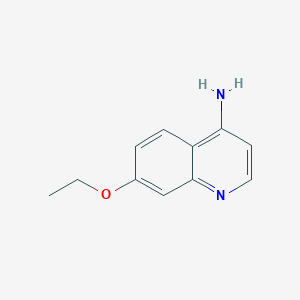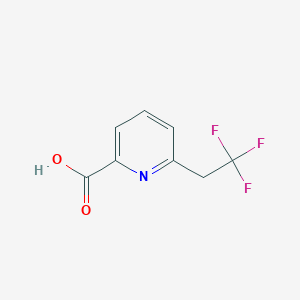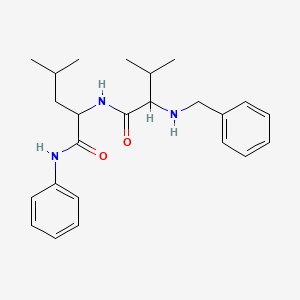
(Gln18)-PF4 (15-22) (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Gln18)-PF4 (15-22) (human) is a peptide fragment derived from human platelet factor 4 (PF4). PF4 is a small cytokine belonging to the CXC chemokine family, primarily released by platelets during blood coagulation. The peptide fragment (Gln18)-PF4 (15-22) encompasses amino acids 15 to 22 of the PF4 protein, starting with glutamine at position 18. This specific fragment has been studied for its potential biological activities and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Gln18)-PF4 (15-22) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid (C-terminal) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the free peptide.
Industrial Production Methods
For large-scale production, automated peptide synthesizers are used to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the peptide. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from any side products or impurities.
Chemical Reactions Analysis
Types of Reactions
(Gln18)-PF4 (15-22) (human) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques are employed.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation may result in sulfoxides or sulfones, while reduction will yield free thiols from disulfide bonds.
Scientific Research Applications
(Gln18)-PF4 (15-22) (human) has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in platelet aggregation and interaction with other chemokines.
Medicine: Explored for its potential therapeutic applications in modulating immune responses and inflammation.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide analysis.
Mechanism of Action
The mechanism of action of (Gln18)-PF4 (15-22) (human) involves its interaction with specific receptors on the surface of target cells. This interaction can trigger various intracellular signaling pathways, leading to biological effects such as platelet aggregation, chemotaxis, and modulation of immune responses. The peptide may also interact with other chemokines, enhancing or inhibiting their activities.
Comparison with Similar Compounds
Similar Compounds
(Gln18)-PF4 (1-14) (human): Another fragment of PF4, encompassing amino acids 1 to 14.
(Gln18)-PF4 (23-36) (human): A fragment covering amino acids 23 to 36.
(Gln18)-PF4 (37-70) (human): A larger fragment including amino acids 37 to 70.
Uniqueness
(Gln18)-PF4 (15-22) (human) is unique due to its specific sequence and the biological activities associated with this region of PF4. Its interactions and effects may differ significantly from other fragments, making it a valuable tool for studying the structure-function relationships within PF4 and its role in various physiological processes.
Properties
IUPAC Name |
2-[[1-[2-[[2-[[5-amino-2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H69N15O13/c1-17(2)27(51-29(58)20(11-12-25(39)57)47-30(59)23(16-54)50-34(63)28(19(4)56)52-32(61)26(40)18(3)55)33(62)48-21(8-5-13-45-37(41)42)35(64)53-15-7-10-24(53)31(60)49-22(36(65)66)9-6-14-46-38(43)44/h17-24,26-28,54-56H,5-16,40H2,1-4H3,(H2,39,57)(H,47,59)(H,48,62)(H,49,60)(H,50,63)(H,51,58)(H,52,61)(H,65,66)(H4,41,42,45)(H4,43,44,46) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUJXRVVDMPRER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H69N15O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
944.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
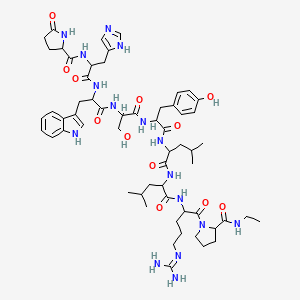

![(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B12108589.png)


![7-[(2-aminocyclohexyl)amino]-5-[(3-methyl-1H-indol-7-yl)amino]-3H-pyrido[3,4-d]pyridazin-4-one](/img/structure/B12108596.png)

![(2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B12108603.png)

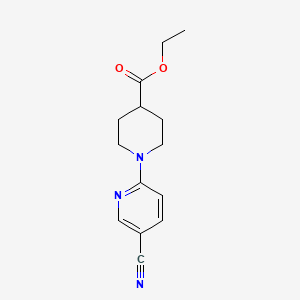
![3-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12108623.png)
